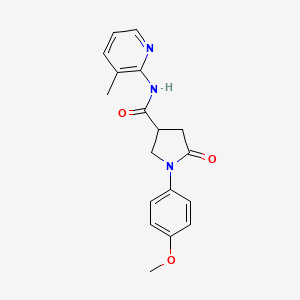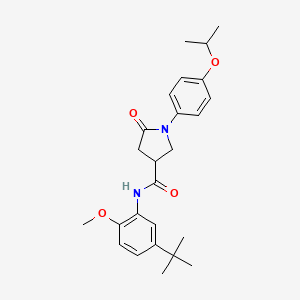![molecular formula C19H21N3O B4087721 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4087721.png)
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Übersicht
Beschreibung
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as MBBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBBA belongs to the family of benzimidazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, viral replication, and cancer cell growth. N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators, including COX-2, iNOS, and MMP-9. Additionally, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to inhibit the activity of the viral DNA polymerase by binding to the active site of the enzyme. Furthermore, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to possess various biochemical and physiological effects in vitro and in vivo. Inflammatory cells treated with N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide have been shown to exhibit reduced production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as reduced production of ROS and NO. Additionally, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to inhibit the replication of HSV-1 and HSV-2 in vitro. Furthermore, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide possesses several advantages and limitations for lab experiments. One of the advantages of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is its potential therapeutic properties, which make it an attractive compound for drug development. Additionally, the synthesis method of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is well-established, and the compound is commercially available. However, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide also possesses some limitations, including its low solubility in aqueous solutions, which can make it challenging to use in in vitro assays. Additionally, the mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide. One area of future research is the development of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide-based drugs for the treatment of inflammatory diseases, viral infections, and cancer. Additionally, future research could focus on investigating the mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide to gain a better understanding of its effects. Furthermore, future research could investigate the potential use of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide in combination with other drugs to enhance its therapeutic properties.
Wissenschaftliche Forschungsanwendungen
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antiviral, and anticancer properties in various in vitro and in vivo studies. N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to inhibit the activity of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in inflammatory cells. Additionally, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by inhibiting the viral DNA polymerase activity. Furthermore, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells, by activating the caspase-dependent apoptotic pathway.
Eigenschaften
IUPAC Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-7-9-16(10-8-14)13-22-18-6-4-3-5-17(18)21-19(22)11-12-20-15(2)23/h3-10H,11-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBOHLXNHQUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromophenyl)-5-(4-fluorobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087642.png)
![4-(4-fluorophenyl)-6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087647.png)
![3-[({[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4087655.png)

![1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087661.png)
![2-phenoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4087686.png)
![6-amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4087687.png)
![2-nitro-N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4087691.png)
![ethyl 3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4087699.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4087717.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4087723.png)

![3-benzyl-6-isopropyl-2-(isopropylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087740.png)
![3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4087744.png)